5-(o-Tolyl)tetrazole
Overview
Description
5-(o-Tolyl)-1H-tetrazole is a chemical compound with the molecular weight of 160.18 . The IUPAC name for this compound is 5-(2-methylphenyl)-1H-tetraazole .
Synthesis Analysis
The synthesis of compounds similar to 5-(o-Tolyl)-1H-tetrazole, such as o-Tolyl benzonitrile (OTBN), has been reported in the literature . The classical methods for the synthesis of OTBN involve Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions . Other high yield methods for the synthesis of OTBN include Ni-catalyzed Kumada coupling, and desulfinating cross-coupling using Pd-catalyst .Molecular Structure Analysis
While specific information on the molecular structure analysis of 5-(o-Tolyl)-1H-tetrazole was not found, similar compounds have been studied. For instance, triazole compounds have been synthesized and characterized by elemental analyses, Molecular Hirshfeld Surface, Frontier Molecular Orbitals, Potential Energy Surface, Thermodynamic Properties analysis, and single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving compounds similar to 5-(o-Tolyl)-1H-tetrazole have been studied. For instance, o-Tolyl benzonitrile (OTBN) is a common building block for the synthesis of the sartan series of drug molecules (ARBs), such as candesartan, irbesartan, losartan, tasosartan, and valsartan . The classical methods for the synthesis of OTBN are Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions .Physical and Chemical Properties Analysis
5-(o-Tolyl)-1H-tetrazole is a solid compound . It should be stored in a sealed, dry environment at temperatures between 2-8°C .Scientific Research Applications
1. Medicinal Chemistry
5-(o-Tolyl)-1H-tetrazole and its derivatives are notable in medicinal chemistry. Tetrazoles, particularly 5-substituted 1H-tetrazoles like 5-(o-Tolyl)-1H-tetrazole, are used as bioisosteric replacements for carboxylic acids. This replacement is significant in various clinical drugs due to its similar acidity but with higher lipophilicity and metabolic resistance. This feature is prominent in drugs like losartan, cefazolin, and alfentanil, which contain the tetrazole moiety (Mittal & Awasthi, 2019).
2. Anticonvulsant Agents
In a study on 5-(o-Tolyl)-1H-tetrazole derivatives, significant anticonvulsant activities were observed. Specifically, one derivative displayed notable activity against MES-induced seizures in mice, with lower neurotoxicity and a high protective index. This suggests potential in the development of anticonvulsant medications (Dong et al., 2017).
3. Organic Chemistry Applications
In organic chemistry, 5-(o-Tolyl)-1H-tetrazole is used as an intermediate in synthesizing other heterocycles and as an activator in oligonucleotide synthesis. Its properties make it beneficial for creating a range of complex organic compounds, thereby extending its utility beyond just medicinal applications (Roh, Vávrová, & Hrabálek, 2012).
4. Synthesis and Catalysis
There is ongoing research to develop more efficient and eco-friendly methods for synthesizing 5-(o-Tolyl)-1H-tetrazole. Studies have explored various methodologies, including microwave-assisted synthesis, using heterogeneous catalysts, and employing nanoparticles as catalysts. Such advancements in synthesis techniques are crucial for scaling up the production and application of these compounds (Mani, Singh, & Awasthi, 2013).
5. Coordination Chemistry and Materials Science
Tetrazoles, including 5-(o-Tolyl)-1H-tetrazole, find applications in coordination chemistry and materials science. They are utilized in forming metal-organic coordination polymers with unique chemical and physical properties, such as fluorescence, ferroelectric, and dielectric behaviors. This versatility makes them suitable for a range of material science applications (Zhao et al., 2008).
Mechanism of Action
Target of Action
It’s worth noting that tetrazole derivatives, in general, have been found to inhibit the fungal enzyme cytochrome p450 . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
Tetrazole derivatives, including 5-(o-tolyl)tetrazole, are known to interact with their targets by inhibiting the activity of the targeted enzymes . This inhibition disrupts the normal functioning of the enzyme, leading to the desired therapeutic effects .
Biochemical Pathways
Given that tetrazole derivatives are known to inhibit cytochrome p450, it can be inferred that this compound may affect the ergosterol biosynthesis pathway in fungi . Disruption of this pathway can lead to alterations in the integrity and function of the fungal cell membrane, thereby exerting an antifungal effect .
Pharmacokinetics
Tetrazoles are generally known for their good bioavailability and metabolic stability . These properties make them suitable for use in pharmaceutical applications .
Result of Action
Based on the known actions of tetrazole derivatives, it can be inferred that this compound may exert its effects by disrupting the normal functioning of targeted enzymes, leading to alterations in cellular processes .
Safety and Hazards
Future Directions
Research on compounds similar to 5-(o-Tolyl)-1H-tetrazole is ongoing. For instance, studies on the rearrangements of o-tolyl aryl ethers, amines, and sulfides with the Grubbs–Stoltz reagent (Et3SiH + KOtBu) were recently announced . These studies highlight the competition between the reactive intermediates formed by the Et3SiH/KOtBu system .
Properties
IUPAC Name |
5-(2-methylphenyl)-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-6-4-2-3-5-7(6)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBUOESFHRORQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342575 | |
Record name | 5-(2-Methylphenyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51449-86-6 | |
Record name | 5-(2-Methylphenyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-methylphenyl)-2H-1,2,3,4-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 5-(2-Methylphenyl)-1H-tetrazole and how can it be characterized?
A1: 5-(2-Methylphenyl)-1H-tetrazole (C₈H₈N₄) is an organic compound featuring a tetrazole ring substituted with a 2-methylphenyl group. This structure can be confirmed through various spectroscopic techniques. Infrared (IR) spectroscopy can identify the characteristic stretching vibrations of the tetrazole ring and the methyl group. [, , ] Additionally, X-ray single crystal diffraction can provide detailed information about the compound's crystal structure and molecular geometry. [, ]
Q2: How does the structure of 5-(2-Methylphenyl)-1H-tetrazole and its derivatives influence their anticonvulsant activity?
A2: Research suggests that the presence of the 2-methylphenyl group in 5-(2-Methylphenyl)-1H-tetrazole derivatives plays a crucial role in their anticonvulsant activity. For example, the compound 1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole (3h) exhibited significant anticonvulsant activity against seizures induced by maximal electroshock (MES). [] This suggests that modifications to the substituents on the tetrazole ring can significantly impact the compound's pharmacological profile. Further studies exploring structure-activity relationships (SAR) are needed to optimize the anticonvulsant potential of this class of compounds. []
Q3: Can 5-(2-Methylphenyl)-1H-tetrazole be used to construct metal-organic frameworks (MOFs), and if so, what are the potential implications?
A3: Yes, research has shown that 5-(2-Methylphenyl)-1H-tetrazole can act as an organic ligand in the formation of MOFs. [] For instance, it has been successfully incorporated into polyoxometalate-based compounds, forming intricate structures such as silver cycles and belts. These findings highlight the potential of this compound as a building block for creating novel materials with interesting properties, potentially impacting fields like catalysis, gas storage, and sensing. []
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